molecular formula C24H28ClN3O3S B2627127 N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride CAS No. 1330318-36-9

N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride

Cat. No. B2627127
CAS RN: 1330318-36-9
M. Wt: 474.02
InChI Key: LWVYWYGZKFWHMN-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H28ClN3O3S and its molecular weight is 474.02. The purity is usually 95%.
BenchChem offers high-quality N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride, due to its complex structure, is involved in various synthetic and medicinal chemistry research areas. It serves as a key intermediate in the synthesis of novel compounds with potential biological activities. Research has explored the synthesis and activity of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, highlighting the role of similar compounds in developing nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced side effects on myocardial function (Lynch et al., 2006). Such research is critical for advancing pharmacological applications and understanding the chemical properties of related compounds.

Biological and Pharmacological Applications

Several studies have been conducted to explore the biological and pharmacological potentials of compounds structurally related to N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride. For instance, compounds derived from benzothiazole and thiazoline have shown promising anti-inflammatory and analgesic activities, suggesting potential therapeutic applications in managing pain and inflammation (Abu‐Hashem et al., 2020). Additionally, the generation of a structurally diverse library through alkylation and ring closure reactions using related dimethylamino compounds indicates the versatility of these chemical structures in synthesizing a wide range of biologically active molecules (Roman, 2013).

Anticancer Research

The synthesis and evaluation of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments highlight the chemical utility of related compounds. While not directly related to anticancer research, the synthesis and evaluation of these derivatives demonstrate the broad applicability of benzothiazole structures in various fields, including medicinal chemistry, where similar methodologies can be applied to develop novel anticancer agents (Hu et al., 2016).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S.ClH/c1-15-12-16(2)22-18(13-15)25-24(31-22)27(11-7-10-26(3)4)23(28)20-14-17-8-6-9-19(29-5)21(17)30-20;/h6,8-9,12-14H,7,10-11H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVYWYGZKFWHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC4=C(O3)C(=CC=C4)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.